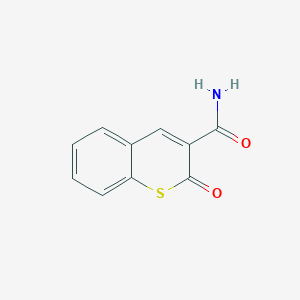
2-oxo-2H-1-Benzothiopyran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2H-1-Benzothiopyran-3-carboxamide is a heterocyclic compound that belongs to the benzopyran family. This compound is characterized by the presence of a benzothiopyran ring system, which is a sulfur-containing analog of the benzopyran ring. The compound has garnered interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-1-Benzothiopyran-3-carboxamide typically involves the reaction of salicylaldehyde with alkyl cyanoacetates to form the benzopyran ring system. The key steps in the synthesis include:
Formation of the Benzopyran Ring: Salicylaldehyde reacts with alkyl cyanoacetates in the presence of a base to form the benzopyran ring.
Amidation: The benzopyran derivative undergoes amidation with appropriate amines to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-2H-1-Benzothiopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-oxo-2H-1-Benzothiopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
2-oxo-2H-1-Benzothiopyran-3-carboxamide can be compared with other similar compounds, such as:
2-oxo-2H-1-Benzopyran-3-carboxamide: A similar compound without the sulfur atom, which may have different biological activities and properties.
4-oxo-4H-1-benzopyran-2-carboxylic acid:
N-substituted-2-oxo-(2H)1-benzopyran-3-carboxamide derivatives: These compounds have various substitutions at the nitrogen atom, leading to different biological activities.
The uniqueness of this compound lies in its sulfur-containing benzopyran ring, which can impart distinct chemical and biological properties compared to its oxygen-containing analogs.
Propiedades
Número CAS |
1014-15-9 |
|---|---|
Fórmula molecular |
C10H7NO2S |
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
2-oxothiochromene-3-carboxamide |
InChI |
InChI=1S/C10H7NO2S/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H2,11,12) |
Clave InChI |
AJJLRYTXNKODIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)S2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)
![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)
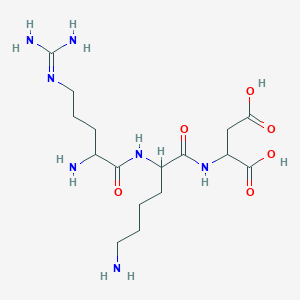
![Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate](/img/structure/B13888297.png)
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
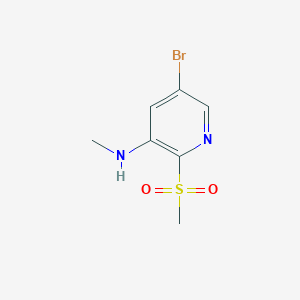
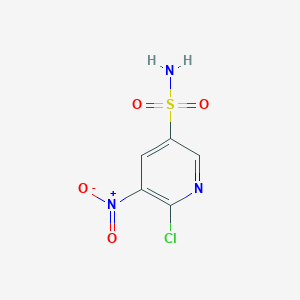
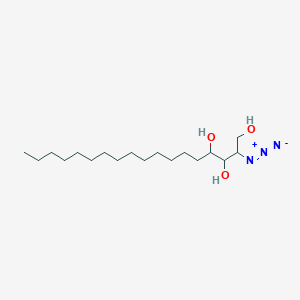
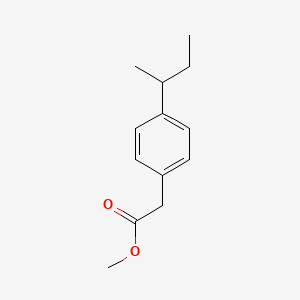
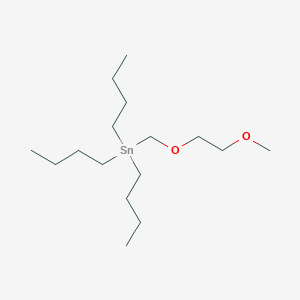
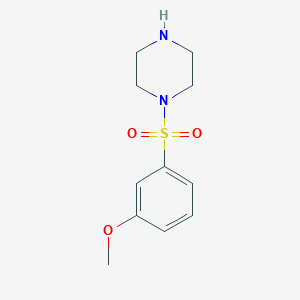
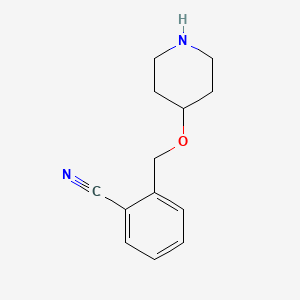
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)
